VPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
VPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis. Its high stability, activity, and broad substrate scope have made it an indispensable catalyst for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of VPhos Pd G3, with a focus on its utility in cross-coupling reactions. Detailed experimental protocols and mechanistic insights are presented to enable researchers to effectively utilize this advanced catalytic system.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, and the development of highly efficient and user-friendly precatalysts has been a key driver of this progress. The Buchwald group has been at the forefront of this field, introducing several generations of palladacycle precatalysts with increasing efficacy and stability. VPhos Pd G3 belongs to the third generation of these catalysts, which are characterized by their air and moisture stability, obviating the need for glovebox techniques for reaction setup.[1] This precatalyst features the VPhos ligand, a sterically demanding and electron-rich biarylmonophosphine ligand that promotes high catalytic activity.
Chemical Structure and Properties
The VPhos Pd G3 precatalyst is a palladium(II) complex featuring the VPhos ligand and a deprotonated 2-aminobiphenyl (B1664054) moiety. This structure ensures a facile in situ generation of the active monoligated Pd(0) species under reaction conditions.
Chemical Structure:
Physical and Chemical Properties:
A summary of the key quantitative data for VPhos Pd G3 is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₄₆H₆₂NO₄PPdS | [2][3] |
| Molecular Weight | 862.45 g/mol | [2][3] |
| Appearance | Powder or crystals | [2] |
| Assay | ≥95% | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Catalytic Applications
VPhos Pd G3 is a versatile catalyst for a wide array of palladium-catalyzed cross-coupling reactions. Its effectiveness stems from the ability of the VPhos ligand to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.
Key Applications Include: [2][3]
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Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates.
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Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides or triflates.[1]
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Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides or triflates.
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Heck Reaction: Formation of C-C bonds between alkenes and organic halides or triflates.
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Hiyama Coupling: Formation of C-C bonds between organosilicon compounds and organic halides or triflates.
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Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides or triflates.
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Stille Coupling: Formation of C-C bonds between organotin compounds and organic halides or triflates.
The catalyst has shown particular utility in the reductive coupling of non-aromatic heterocyclic alkyl bromides and in Negishi couplings when used with a surfactant system.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any catalyst. Below is a representative protocol for a Buchwald-Hartwig amination reaction, a common application for VPhos Pd G3 and related catalysts. This protocol is adapted from a procedure for the closely related XPhos ligand and is expected to provide a good starting point for optimization with VPhos Pd G3.[4][5]
Representative Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This procedure describes the coupling of 4-chlorotoluene (B122035) with morpholine.
Materials:
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VPhos Pd G3 (or a related G3 precatalyst)
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Aryl Halide (e.g., 4-chlorotoluene)
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Amine (e.g., morpholine)
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Base (e.g., sodium tert-butoxide)
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Anhydrous, degassed solvent (e.g., toluene)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
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To a dry Schlenk flask equipped with a magnetic stir bar, add the VPhos Pd G3 precatalyst (e.g., 0.01-2 mol%) and the base (e.g., 1.2-2.0 equivalents).
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The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Add the anhydrous, degassed solvent (e.g., toluene) to the flask.
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Add the aryl halide (1.0 equivalent) and the amine (1.0-1.5 equivalents) to the reaction mixture via syringe.
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The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction using VPhos Pd G3.
Mechanism of Catalysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions with G3 precatalysts is a well-established process. The VPhos Pd G3 precatalyst enters the catalytic cycle through activation to the active Pd(0) species.
Catalytic Cycle for Buchwald-Hartwig Amination:
The generally accepted mechanism for the Buchwald-Hartwig amination involves the following key steps:[1]
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Activation of the Precatalyst: The Pd(II) precatalyst is reduced in situ to the active monoligated Pd(0) species, L-Pd(0) (where L is the VPhos ligand).
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Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the L-Pd(0) complex to form a Pd(II) intermediate, L-Pd(Ar)(X).
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex, L-Pd(Ar)(NR₂).
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product (Ar-NR₂) and regenerating the L-Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
VPhos Pd G3 is a highly effective and versatile third-generation Buchwald precatalyst that has significantly expanded the capabilities of palladium-catalyzed cross-coupling reactions. Its stability, broad substrate scope, and high activity make it an invaluable tool for chemists in academic and industrial research. The detailed information and protocols provided in this guide are intended to facilitate the successful application of VPhos Pd G3 in the synthesis of complex organic molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 3. VPhos Pd G3 Sigma-Aldrich [sigmaaldrich.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
